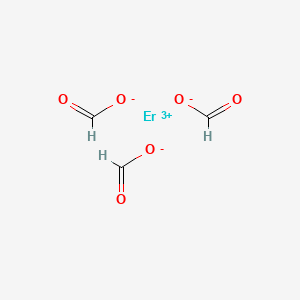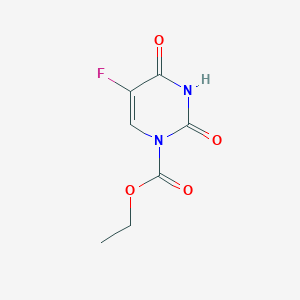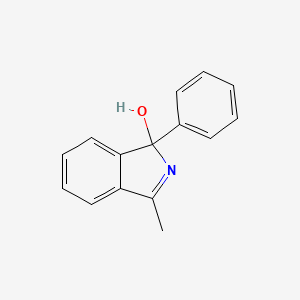
1H-Isoindol-1-ol, 3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindol-1-ol, 3-methyl-1-phenyl- is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with methylating agents under acidic conditions . Another method includes the aminomethylation reaction using formaldehyde and N-arylpiperazines at the boiling point of tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindol-1-ol, 3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Isoindol-1-ol, 3-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects . The compound’s structure allows it to bind to multiple receptors, influencing various biological processes.
Comparison with Similar Compounds
3-Phenyl-1H-indole: Known for its antimycobacterial activity.
1-Methyl-1H-indol-3-yl (phenyl)methanone: Used in early discovery research.
N-Substituted 1H-Isoindole-1,3(2H)-dione: Exhibits cyclooxygenase inhibitory activity.
Uniqueness: 1H-Isoindol-1-ol, 3-methyl-1-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fused ring system and the presence of both nitrogen and oxygen atoms make it a versatile compound in various applications.
Properties
CAS No. |
18120-25-7 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-methyl-1-phenylisoindol-1-ol |
InChI |
InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)15(17,16-11)12-7-3-2-4-8-12/h2-10,17H,1H3 |
InChI Key |
MTCHNXUQZGMLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C2=CC=CC=C12)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


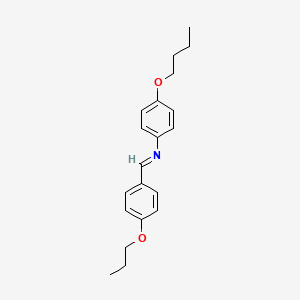
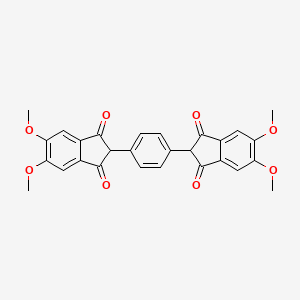

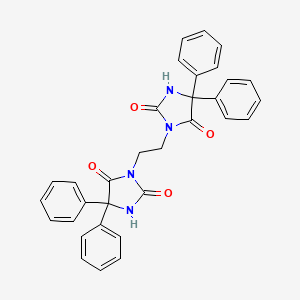
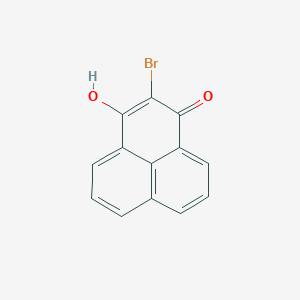
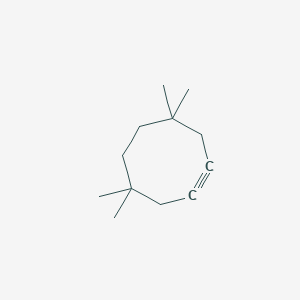
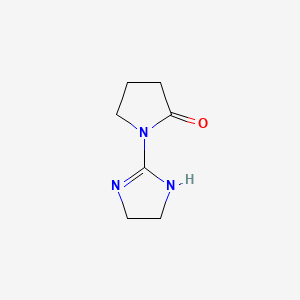
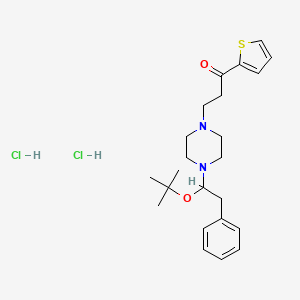
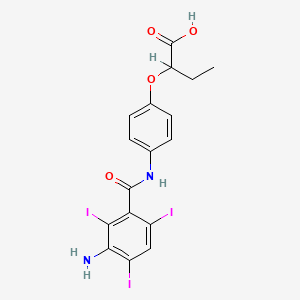
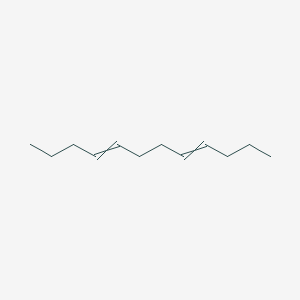
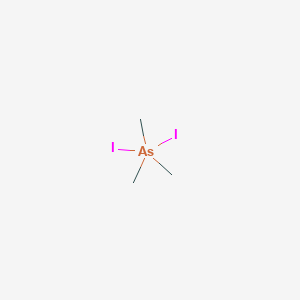
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
